REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:13])[NH:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[NH:4][C:3]1=[O:12].[H-].[Na+].I[CH3:17]>C1COCC1>[CH3:17][N:4]1[C:5]2[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=2)[NH:11][C:2]([CH3:13])([CH3:1])[C:3]1=[O:12] |f:1.2|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CC1(C(NC2=CC=CC=C2N1)=O)C
|
Name
|
|
Quantity
|
0.28 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.39 mL
|
Type
|
reactant
|
Smiles
|
IC
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was then stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added to the reaction flask
|
Type
|
CUSTOM
|
Details
|
then partitioned between EtOAc (100 mL) and H2O (20 mL)
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with EtOAc (2×30 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were then washed with brine (20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a thick oil
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography (25% EtOAc/hexane)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CN1C(C(NC2=CC=CC=C12)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 830 mg | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 77.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |